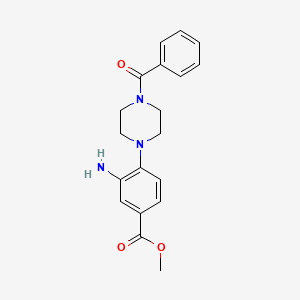

Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

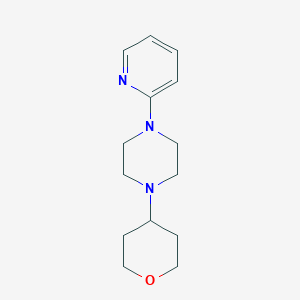

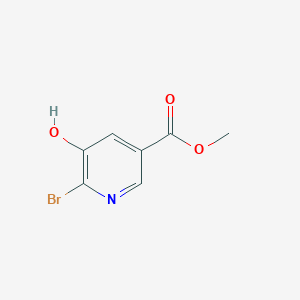

“Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate” is a chemical compound with the molecular formula C19H21N3O3 . It is related to other compounds such as “Methyl 4-(piperazin-1-yl)benzoate” and “Methyl 4-(4-Acetylpiperazin-1-yl)benzoate” which have similar structures .

Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate” consists of a benzoyl piperazine moiety attached to a methyl 3-amino benzoate moiety . The exact three-dimensional structure would require further analysis, such as X-ray crystallography .Aplicaciones Científicas De Investigación

Photopolymerization Applications

In the field of polymer science, a study by Guillaneuf et al. (2010) introduced a compound related to Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate as a photoiniferter for nitroxide-mediated photopolymerization (NMP2). This study highlighted its utility in generating polymers with controlled structures under UV light, demonstrating a novel approach to polymer synthesis with potential applications in material science and engineering (Guillaneuf et al., 2010).

Medicinal Chemistry and Drug Design

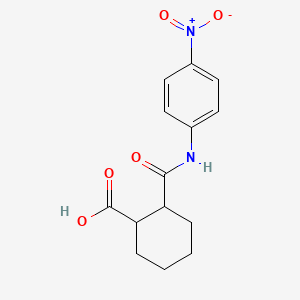

Within medicinal chemistry, compounds structurally similar to Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate have been explored for their potential as therapeutics. For instance, research by Collins et al. (1998) explored derivatives for their activity as PPARgamma agonists, indicating their significance in developing treatments for conditions like diabetes and obesity (Collins et al., 1998). Moreover, a study by Minegishi et al. (2015) found that certain indenopyrazoles, chemically related to Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate, act as tubulin polymerization inhibitors, showcasing potential in cancer therapy (Minegishi et al., 2015).

Organic Synthesis and Chemical Biology

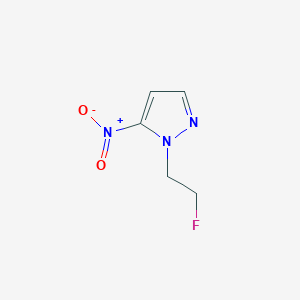

In organic synthesis, the manipulation and functionalization of compounds like Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate are crucial for the development of novel heterocyclic compounds with potential biological activities. A study by Shah et al. (2014) demonstrated the synthesis of novel arylazopyrazolones with significant antimicrobial activity, indicating the role of similar compounds in generating new antimicrobials (Shah, 2014).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as imatinib, have been known to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation and survival.

Mode of Action

Based on the structural similarity to other piperazine compounds, it can be hypothesized that it may interact with its targets through the formation of hydrogen bonds .

Propiedades

IUPAC Name |

methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-25-19(24)15-7-8-17(16(20)13-15)21-9-11-22(12-10-21)18(23)14-5-3-2-4-6-14/h2-8,13H,9-12,20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQULMHFSDCFJTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2995388.png)

![7-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B2995395.png)

![2-(2-Fluorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2995397.png)

![Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2995400.png)

![2-(4,6-dioxo-3-phenyl-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2995402.png)

![5-Methyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2995403.png)